molecular formula C18H20N4O4S B2611196 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide CAS No. 941831-10-3

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide

Cat. No.: B2611196
CAS No.: 941831-10-3
M. Wt: 388.44
InChI Key: CZRXMJHHGYBZAE-UHFFFAOYSA-N
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Description

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridyl carboxamide moiety

Chemical Reactions Analysis

Types of Reactions

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: This reaction can reduce the carbonyl groups present in the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-4-2-3-15(13-17)18(24)20-16-5-7-19-8-6-16/h2-8,13H,9-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXMJHHGYBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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